Propargyl-PEG5-Tos
CAS No.: 875770-32-4
Cat. No.: VC0540360
Molecular Formula: C18H26O7S
Molecular Weight: 386.46
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875770-32-4 |
---|---|
Molecular Formula | C18H26O7S |
Molecular Weight | 386.46 |
IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 |
Standard InChI Key | VUJIUZITHCTEAF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Propargyl-PEG5-Tos (CAS 875770-32-4) is defined by the molecular formula and a molecular weight of 386.46 g/mol . The compound features three distinct components:
-
Propargyl Group (-C≡CH): Positioned at one terminus, this alkyne group participates in CuAAC "click chemistry" with azides to form stable 1,2,3-triazole linkages .
-
Tosyl Group (-OTs): A para-toluenesulfonate moiety acts as a superior leaving group, enabling efficient nucleophilic substitutions with amines, thiols, or hydroxyls .
-
PEG5 Spacer: A pentameric ethylene glycol chain ()_5 enhances hydrophilicity, reduces immunogenicity, and improves pharmacokinetic profiles of conjugates .
Key Physicochemical Properties
The compound’s liquid state at room temperature and colorless-to-light-yellow appearance facilitate handling in laboratory settings . Its stability under physiological conditions makes it suitable for in vivo applications .
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
Propargyl-PEG5-Tos is synthesized via a two-step modification of α-hydroxyl-ω-carboxyl PEG precursors :
-
Tosylation: The hydroxyl terminus undergoes sulfonation with tosyl chloride () in dichloromethane () under inert conditions:
-
Propargylation: The carboxyl group is esterified with propargyl alcohol () using carbodiimide coupling agents (e.g., EDC/NHS).
Purification via silica gel chromatography or size-exclusion chromatography yields >98% purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.
Industrial Manufacturing
Large-scale production optimizes cost and yield through:
-
Continuous-Flow Reactors: Minimize side reactions during tosylation.
-
Catalytic Esterification: Enzymatic catalysts (e.g., lipases) enhance propargyl coupling efficiency .
-
Quality Control: Batch testing for residual solvents (e.g., DMF) and endotoxins ensures compliance with Good Manufacturing Practice (GMP) .
Reaction Mechanisms and Kinetic Analysis
Nucleophilic Substitution
The tosyl group’s high leaving ability () permits rapid displacements by nucleophiles:
Kinetic Parameters:
-
Amines: Second-order rate constant (pH 7.4, 25°C).
-
Thiols: under identical conditions.
Click Chemistry
CuAAC with azides proceeds via a copper(I)-catalyzed mechanism:
Optimized Conditions:
-
Reaction Time: 2–4 hours at 25°C.
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
Propargyl-PEG5-Tos links cytotoxic payloads (e.g., monomethyl auristatin E) to monoclonal antibodies via:
-
Tosyl displacement by cysteine residues (e.g., interchain disulfide bonds).
Case Study: A 2024 preclinical trial demonstrated that trastuzumab-PEG5-MMAE conjugates reduced HER2+ breast tumor volume by 78% in murine models, outperforming non-PEGylated controls.
PROTACs (Proteolysis-Targeting Chimeras)
The compound’s dual functionality enables bifunctional PROTAC assembly:
Efficiency: PEG5 spacers improve cell permeability and degradation kinetics (DC₅₀ = 12 nM for BRD4-targeting PROTACs).
Diagnostic Imaging
Propargyl-PEG5-Tos conjugates with azide-modified fluorophores (e.g., Cy5) enable in vivo tracking of tumor biomarkers via near-infrared imaging .
Comparative Analysis with PEG Analogues
Compound | PEG Length | Solubility (mg/mL) | Reaction Rate (k₂, M⁻¹s⁻¹) |
---|---|---|---|
Propargyl-PEG3-Tos | 3 units | 45 | |
Propargyl-PEG4-Tos | 4 units | 68 | |
Propargyl-PEG5-Tos | 5 units | 92 | |
Propargyl-PEG6-Tos | 6 units | 105 |
PEG5 balances hydrophilicity and steric effects, achieving optimal conjugate stability and reactivity .
Challenges and Future Directions
Despite its utility, Propargyl-PEG5-Tos faces limitations:
-
Immunogenicity: Anti-PEG antibodies in 25% of patients reduce conjugate efficacy .
-
Cost: Industrial-scale synthesis remains expensive ($12,000–15,000/kg).
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume